(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic molecule. It belongs to the class of tetradecahydro-1H-cyclopenta[a]phenanthrenes, which are known for their intricate ring structures and diverse biological activities. This compound is characterized by multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one typically involves multi-step organic reactions. The starting materials are often simple hydrocarbons, which undergo a series of transformations including cyclization, hydroxylation, and nitromethylation. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be advantageous for maintaining consistent quality and yield. The purification process often includes chromatography and recrystallization to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitromethyl group can be reduced to an amine.
Substitution: The nitromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitromethyl group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule for studying stereochemical effects and reaction mechanisms. Its complex structure makes it an excellent candidate for exploring new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as anti-inflammatory or anticancer properties. Its interactions with various biological targets can provide insights into its mechanism of action.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of (1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves its interaction with specific molecular targets. The hydroxyl and nitromethyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(methyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- (1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(ethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
Uniqueness
The uniqueness of (1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one lies in its nitromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group can undergo specific reactions that are not possible with other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C21H33NO4 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1-(nitromethyl)-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H33NO4/c1-19-8-6-18-16(17(19)7-9-20(19,2)24)5-4-13-10-15(23)11-14(12-22(25)26)21(13,18)3/h13-14,16-18,24H,4-12H2,1-3H3/t13-,14+,16-,17-,18-,19-,20-,21+/m0/s1 |
InChI Key |
CVTYVFGSEMMBEV-CNUGMUIUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3([C@H](CC(=O)C4)C[N+](=O)[O-])C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(C(CC(=O)C4)C[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.